An In-depth Technical Guide to 2-Amino-6-methylpyridine (CAS 1824-81-3)
An In-depth Technical Guide to 2-Amino-6-methylpyridine (CAS 1824-81-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties and applications of 2-Amino-6-methylpyridine (CAS 1824-81-3), a pivotal building block in medicinal chemistry and organic synthesis. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, purification, and analysis, and explores its role as a precursor in the development of targeted therapeutics, notably as an intermediate for PI3K inhibitors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties
2-Amino-6-methylpyridine is a yellowish crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Melting Point | 40-44 °C | [4] |
| Boiling Point | 208-209 °C | [4] |
| Density | 1.068 g/cm³ | [5] |
| Appearance | Yellowish crystalline low melting solid | [1] |
| Solubility | Very faint turbidity in water. Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2][6] |
| pKa | 7.41 (25°C) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-6-methylpyridine.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons.
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¹³C NMR: The carbon NMR spectrum shows distinct peaks for the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations of the pyridine (B92270) ring.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of 2-Amino-6-methylpyridine.
Experimental Protocols
Synthesis of 2-Amino-6-methylpyridine
A common laboratory synthesis involves the amination of 2-methylpyridine (B31789). The following is a representative protocol:
Workflow for the Synthesis of 2-Amino-6-methylpyridine
Caption: Synthesis of 2-Amino-6-methylpyridine from 2-methylpyridine.
Procedure:
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To a solution of sodium amide in anhydrous xylene, add 2-methylpyridine dropwise.
-
Heat the reaction mixture to 124-129°C and maintain for 10 hours.
-
Cool the mixture and slowly add water to hydrolyze the reaction product at 90-100°C.
-
After stirring, allow the layers to separate and collect the xylene layer.
-
Recover the xylene by distillation.
-
Distill the residue under reduced pressure, collecting the fraction at 90-120°C (1.33-2.67 kPa) to obtain 2-Amino-6-methylpyridine.[5]
Purification
Purification of the crude product can be achieved by recrystallization or distillation.
Workflow for Purification of 2-Amino-6-methylpyridine
Caption: Purification of 2-Amino-6-methylpyridine by recrystallization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 2-Amino-6-methylpyridine.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis
Caption: Workflow for purity analysis by HPLC.
Applications in Drug Development
2-Amino-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.
Synthesis of Nalidixic Acid
Nalidixic acid, an early quinolone antibiotic, is synthesized from 2-amino-6-methylpyridine. The synthesis involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[7]
Precursor for PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.[8][9] Derivatives of 2-amino-6-methylpyridine, specifically imidazo[1,2-a]pyridines, have been developed as potent and selective inhibitors of PI3Kα.[8][9][10]
PI3K Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K signaling pathway by an imidazo[1,2-a]pyridine derivative.
These inhibitors are synthesized through a multi-step process starting from 2-aminopyridine (B139424) derivatives, which can be prepared from 2-amino-6-methylpyridine. The development of such targeted therapies highlights the importance of 2-amino-6-methylpyridine as a versatile starting material in drug discovery.
Safety and Handling
2-Amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Pictograms:
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Skull and Crossbones
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Corrosion
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Exclamation Mark
Hazard Statements:
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H301: Toxic if swallowed.
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H310: Fatal in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Conclusion
2-Amino-6-methylpyridine is a chemical compound with significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and versatile reactivity make it an invaluable precursor for the synthesis of complex molecules, including antibiotics and targeted cancer therapeutics. This guide provides a foundational understanding of its properties, handling, and applications to aid researchers and drug development professionals in their work with this important molecule.
References
- 1. deboni.he.com.br [deboni.he.com.br]
- 2. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [m.chemicalbook.com]
- 3. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
